β2/β3 vs. β1 Subunit Selectivity: >300-Fold Affinity Difference
Loreclezole demonstrates a profound selectivity for GABAA receptors containing β2 or β3 subunits over those containing the β1 subunit. This selectivity is quantified as a >300-fold higher affinity for β2/β3-containing receptors compared to β1-containing receptors [1]. This differential activity is determined by a single amino acid residue (β2 Asn-289/β3 Asn-290 vs. β1 Ser-290); mutation of this residue swaps the sensitivity profile, confirming the molecular basis for this selectivity [2]. This is a direct head-to-head comparison between receptor subtypes.
| Evidence Dimension | Affinity for GABAA Receptor Subtypes (β2/β3 vs. β1) |
|---|---|
| Target Compound Data | High affinity for β2/β3-containing receptors |
| Comparator Or Baseline | β1-containing receptors (low affinity) |
| Quantified Difference | >300-fold higher affinity for β2/β3 vs. β1 |
| Conditions | Human recombinant GABAA receptors (α1βxγ2) expressed in Xenopus oocytes, assessed by electrophysiology |
Why This Matters
This selectivity allows researchers to probe the specific roles of β2/β3-containing GABAA receptors in neuronal circuits, which cannot be achieved with non-selective modulators.
- [1] Wingrove PB, Wafford KA, Bain C, Whiting PJ. The modulatory action of loreclezole at the γ-aminobutyric acid type A receptor is determined by a single amino acid in the β2 and β3 subunit. Proc Natl Acad Sci U S A. 1994 May;91(10):4569-73. View Source
- [2] Wafford KA, Bain CJ, Quirk K, et al. A novel allosteric modulatory site on the GABAA receptor beta subunit. Neuron. 1994 Apr;12(4):775-82. View Source
